Diphenylcarbazone
Overview
Description
Diphenylcarbazone, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,5-Diphenylcarbazone primarily targets metal ions, particularly Mercury (Hg^2+), Cadmium (Cd^2+), and Lead (Pb^2+) ions . These ions are crucial in various biochemical processes, and their interaction with 1,5-Diphenylcarbazone can significantly influence these processes .
Mode of Action
1,5-Diphenylcarbazone interacts with its targets by forming complex compounds. For instance, it forms a purple complex compound with Hg (II) ions . Similarly, other metal ions, such as Chromium (Cr^3+) ions, also form colored complexes with 1,5-Diphenylcarbazone .
Pharmacokinetics
1,5-Diphenylcarbazone is an orange solid that dissolves well in Ethanol, Chloroform, and Benzene, but is almost insoluble in water . This solubility profile can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 1,5-Diphenylcarbazone’s action is the formation of colored complex compounds with certain metal ions . This property is utilized in various applications, such as endpoint determination in mercurimetry .
Action Environment
The action, efficacy, and stability of 1,5-Diphenylcarbazone can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its interaction with metal ions .
Biochemical Analysis
Biochemical Properties
1,5-Diphenylcarbazone plays a significant role in biochemical reactions, particularly in the formation of colored complexes with metal ions. It forms a purple complex with mercury (II) ions and colored complexes with other metal ions such as chromium (III) ions . These interactions are crucial for its use as an indicator in various analytical procedures. The compound interacts with enzymes and proteins that are involved in metal ion transport and detoxification, facilitating the detection and quantification of specific metal ions in biological samples.
Cellular Effects
1,5-Diphenylcarbazone influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways and gene expression by altering the availability of metal ions that serve as cofactors for enzymes and regulatory proteins. For instance, the formation of complexes with mercury (II) ions can impact cellular metabolism and detoxification processes, leading to changes in cell function and viability .
Molecular Mechanism
The molecular mechanism of 1,5-Diphenylcarbazone involves its ability to form stable complexes with metal ions. This interaction is primarily driven by the nitrogen and oxygen atoms in the compound, which can coordinate with metal ions to form chelates. These chelates can inhibit or activate enzymes by altering the metal ion availability, thereby affecting various biochemical pathways. Additionally, the binding of 1,5-Diphenylcarbazone to metal ions can lead to changes in gene expression by modulating the activity of metal-responsive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Diphenylcarbazone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Over time, the degradation products may influence the accuracy of analytical measurements and the interpretation of results. Long-term exposure to 1,5-Diphenylcarbazone in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in the context of metal ion homeostasis .
Dosage Effects in Animal Models
The effects of 1,5-Diphenylcarbazone vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion imbalance, oxidative stress, and cellular damage. These toxic effects are dose-dependent and can vary based on the animal model used and the duration of exposure .
Metabolic Pathways
1,5-Diphenylcarbazone is involved in metabolic pathways related to metal ion detoxification and transport. It interacts with enzymes such as metallothioneins and metal ion transporters, which play a role in maintaining metal ion homeostasis. The compound can influence metabolic flux by altering the availability of metal ions that are essential for various enzymatic reactions. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,5-Diphenylcarbazone is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where metal ions are concentrated. The transport and distribution of 1,5-Diphenylcarbazone are crucial for its function as an indicator in analytical procedures .
Subcellular Localization
1,5-Diphenylcarbazone is localized in subcellular compartments where metal ions are present, such as the cytoplasm and organelles involved in metal ion storage and detoxification. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct 1,5-Diphenylcarbazone to specific compartments, enhancing its ability to form complexes with metal ions and participate in biochemical reactions .
Properties
IUPAC Name |
1-anilino-3-phenyliminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060225 | |
Record name | 1,5-Diphenylcarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |
Record name | Diphenylcarbazone | |
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CAS No. |
538-62-5, 119295-40-8, 119295-41-9 | |
Record name | Diphenylcarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylcarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylcarbazone, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylcarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Diphenylcarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenylcarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |
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Record name | DIPHENYLCARBAZONE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIPHENYLCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphenylcarbazone interact with metal ions?
A1: this compound acts as a bidentate ligand, coordinating with metal ions through its ketonic oxygen and azo nitrogen atoms. This interaction forms intensely colored complexes, enabling the use of this compound as a spectrophotometric reagent for metal ion detection and quantification. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C13H12N4O, and its molecular weight is 240.26 g/mol. []
Q3: Can you describe the spectroscopic data for this compound and its metal complexes?
A3: this compound exhibits characteristic absorbances in the infrared (IR) spectrum, indicating the presence of functional groups like -NH, Ar-H, and C=O. [] Its metal complexes show absorption maxima in the UV-Vis range, typically between 520-560 nm, depending on the metal ion and solvent. [, , ]
Q4: Is this compound stable in different solvents and under various pH conditions?
A4: this compound exhibits varying stability depending on the solvent and pH. Alcoholic solutions of this compound are known to fade over time in the presence of organic and mineral acids. [] In contrast, its complexes with certain metals show good stability in organic solvents like benzene and chloroform. [, ] The pH of the solution also influences complex formation and stability, with some complexes forming optimally at specific pH ranges. [, ]
Q5: What are the primary applications of this compound in analytical chemistry?
A5: this compound is widely employed as a spectrophotometric reagent for the determination of various metal ions, including mercury, chromium, lead, copper, zinc, and cadmium. [, , , , , , , , ] Its ability to form intensely colored complexes with these metals enables sensitive and selective detection.
Q6: Can you elaborate on the use of this compound in solid-phase extraction techniques?
A6: this compound can be immobilized on various solid supports, such as silica gel, alumina, and TiO2 nanoparticles, to create efficient sorbents for the preconcentration and separation of metal ions from complex matrices. [, , , , ] This approach enhances the sensitivity and selectivity of analytical methods, enabling the determination of trace-level metal contaminants in environmental and biological samples.
Q7: What analytical techniques are commonly used in conjunction with this compound for metal ion determination?
A7: this compound-based methods often utilize spectrophotometry for quantitative analysis, measuring the absorbance of metal-diphenylcarbazone complexes in solution. [, , , ] Techniques like flow injection analysis (FIA) and atomic absorption spectrometry (AAS) can be coupled with this compound-based preconcentration methods to further improve sensitivity and automation. [, ]
Q8: Are there any environmental concerns associated with the use and disposal of this compound?
A8: While this compound offers advantages in analytical applications, its potential environmental impact requires careful consideration. Studies on its ecotoxicological effects and degradation pathways are crucial for responsible waste management and the development of sustainable analytical practices. [] Exploring alternative reagents with lower environmental footprints is also important for minimizing potential risks.
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